Mcl-1 inhibitor 6
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Overview
Description
Mcl-1 inhibitor 6 is a small molecule inhibitor that targets myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Mcl-1 plays a crucial role in cell survival by preventing apoptosis, and its overexpression is often associated with various cancers, including hematological malignancies and solid tumors . The inhibition of Mcl-1 has emerged as a promising therapeutic strategy for cancer treatment, making this compound a significant compound in oncology research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mcl-1 inhibitor 6 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of DNA-encoded chemical library synthesis, which allows for the rapid generation of complex macrocyclic compounds . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality control. This process may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Mcl-1 inhibitor 6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may possess different biological activities and properties. These derivatives are often studied to understand structure-activity relationships and to optimize the compound’s efficacy and selectivity .
Scientific Research Applications
Mcl-1 inhibitor 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study protein-protein interactions and to develop new synthetic methodologies.
Biology: Employed in cell biology research to investigate the role of Mcl-1 in apoptosis and cell survival.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including multiple myeloma, acute myeloid leukemia, and solid tumors
Industry: Utilized in drug discovery and development programs to identify and optimize new Mcl-1 inhibitors for clinical use
Mechanism of Action
Mcl-1 inhibitor 6 exerts its effects by binding to the Bcl-2 homology 3 (BH3) domain of Mcl-1, thereby preventing its interaction with pro-apoptotic proteins such as BAX and BAK . This disruption of protein-protein interactions leads to the activation of the intrinsic apoptotic pathway, resulting in cell death. The molecular targets and pathways involved include the mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and activation of caspases .
Comparison with Similar Compounds
Mcl-1 inhibitor 6 is compared with other similar compounds, such as:
Bcl-2 inhibitors: Target other members of the Bcl-2 family, such as Bcl-2 and Bcl-xL, but may have different selectivity and efficacy profiles.
BH3 mimetics: Mimic the BH3 domain of pro-apoptotic proteins and inhibit multiple Bcl-2 family members.
Natural products: Some natural compounds have been identified as Mcl-1 inhibitors, but they often lack the potency and selectivity of synthetic inhibitors
This compound is unique in its high selectivity for Mcl-1 and its ability to induce apoptosis in Mcl-1-dependent cancer cells, making it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C26H28ClNO6S |
---|---|
Molecular Weight |
518.0 g/mol |
IUPAC Name |
4-(4-acetylphenyl)sulfonyl-1-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-3,5-dimethylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C26H28ClNO6S/c1-15-13-21(14-16(2)23(15)27)34-12-6-11-28-18(4)25(17(3)24(28)26(30)31)35(32,33)22-9-7-20(8-10-22)19(5)29/h7-10,13-14H,6,11-12H2,1-5H3,(H,30,31) |
InChI Key |
MKUKBCVJQXCFKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCN2C(=C(C(=C2C(=O)O)C)S(=O)(=O)C3=CC=C(C=C3)C(=O)C)C |
Origin of Product |
United States |
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